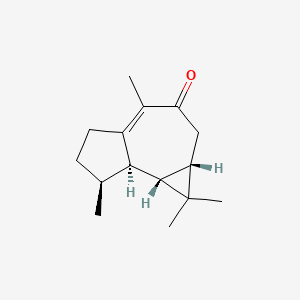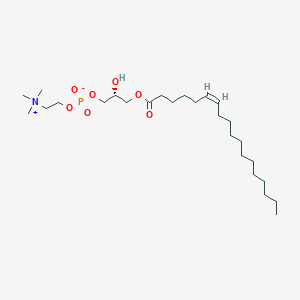
1-(6Z-octadecenoyl)-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PC(18:1(6Z)/0:0) is a lysophosphatidylcholine (18:1/0:0).
Wissenschaftliche Forschungsanwendungen
Lipid-Linked Desaturation Studies
Research has shown the importance of ether-analogous substrates like 1-(6Z-octadecenoyl)-sn-glycero-3-phosphocholine in studying lipid-linked desaturation in plant microsomal membranes. These substrates have been utilized to demonstrate the introduction of additional double bonds into lipid-linked acyl groups, a process previously suggested for plants (Sperling & Heinz, 1993).
Phospholipid Bilayers and Hydrocarbon Chain Packing
A study employing cis-octadecenoic acid isomers synthesized various 1,2-diacyl-sn-glycero-3phosphorylcholines to evaluate their transition temperatures and properties. This research provides insights into the molecular motion and hydrocarbon chain packing in phospholipid bilayers formed from unsaturated lecithins (Barton & Gunstone, 1975).
Phospholipid Multilayers and Membrane Properties
Investigations into the compression of phospholipid monolayers have revealed the formation of stable multilayers at the air-water interface. These findings are significant for understanding the properties of biological membranes and interactions with peptides or proteins. Compounds like 1-(6Z-octadecenoyl)-sn-glycero-3-phosphocholine contribute to this understanding (Saccani et al., 2004).
Interaction with Ion Channels
1-(6Z-octadecenoyl)-sn-glycero-3-phosphocholine analogs have been studied for their interaction with plasma membrane ion channels, offering insights into their modulation and potential therapeutic applications (Potier et al., 2011).
Small Molecule-Membrane Interactions
Research utilizing this phosphocholine derivative has been instrumental in understanding interactions between small molecules and lipid membranes. Such studies have implications for drug development and analysis, providing a method for detecting these interactions (Huang et al., 2013).
High-Temperature Behavior
The behavior of compounds like 1,2-dioleoyl-sn-glycero-3-phosphocholine in high-temperature water has been studied to understand the kinetics and pathways involved. This research is significant for applications in green chemistry and understanding the stability of such compounds under varying conditions (Changi et al., 2012).
Acetylcholine-Like Effects
1-(6Z-octadecenoyl)-sn-glycero-3-phosphocholine and its analogs have been studied for their acetylcholine-like effects on exocrine secretory glands, offering insights into their biological functions and potential pharmaceutical applications (Söling et al., 1984).
Gemini Surfactant Interactions
The compound has been used in studies exploring the interactions of sugar-based gemini surfactants with phospholipids, which has implications for gene- and drug-delivery vehicles in biomedical applications (Scarzello et al., 2006).
Liposome-Protein Interactions
Research on liposomes incorporating compounds like 1-(6Z-octadecenoyl)-sn-glycero-3-phosphocholine has shed light on the interactions between serum proteins and liposomes, which is crucial for understanding nanoparticle behavior in pharmaceutical applications (Triantafyllopoulou et al., 2022).
Eigenschaften
Molekularformel |
C26H52NO7P |
|---|---|
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
[(2R)-2-hydroxy-3-[(Z)-octadec-6-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h15-16,25,28H,5-14,17-24H2,1-4H3/b16-15-/t25-/m1/s1 |
InChI-Schlüssel |
ADOCFGYWKPSJCY-UPTOSOBMSA-N |
Isomerische SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Kanonische SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



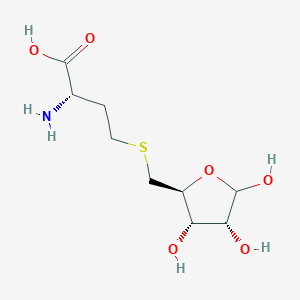
![2-[2-[[2-[(18S,25S,32S,35S)-18-(2-amino-2-oxoethyl)-25-[(R)-hydroxy(phenyl)methyl]-32-[(4-hydroxyphenyl)methyl]-21-methyl-35-[(1R)-1-(oxiran-2-yl)ethyl]-16,23,30,33-tetraoxo-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carbonyl]amino]prop-2-enoylamino]prop-2-enoic acid](/img/structure/B1264433.png)
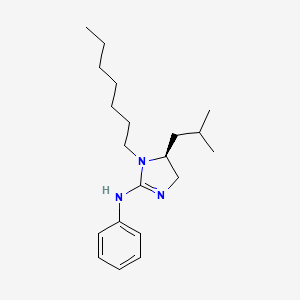
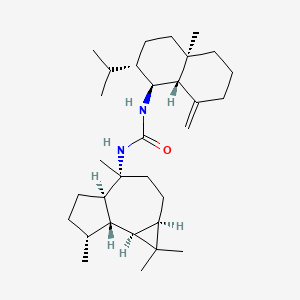
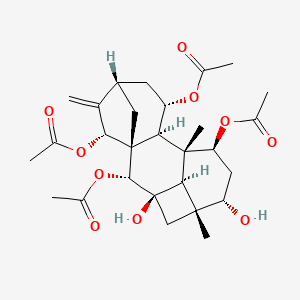
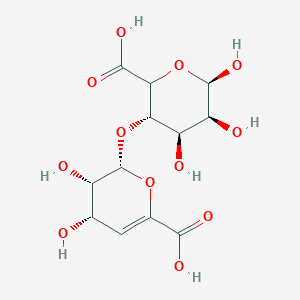
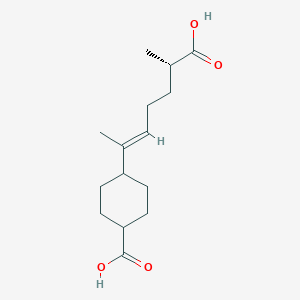
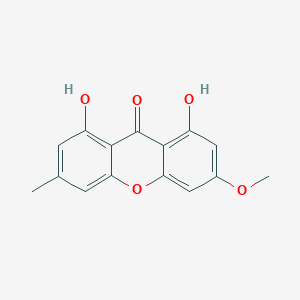

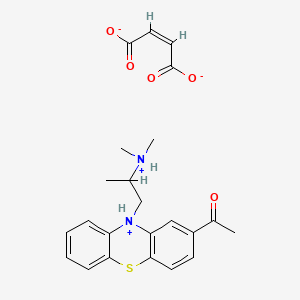
![(2R,3S,4S)-4-[[(4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide](/img/structure/B1264443.png)
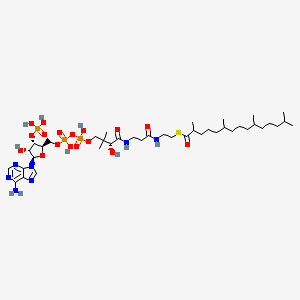
![[(4R,6E,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1264447.png)
